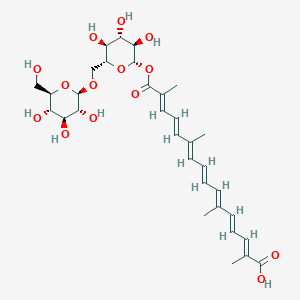

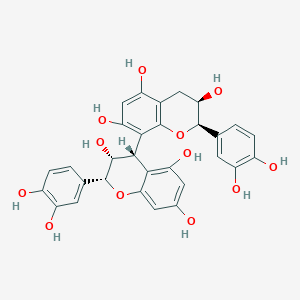

(-)-Epicatechin-(4alpha->8)-(-)-epicatechin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

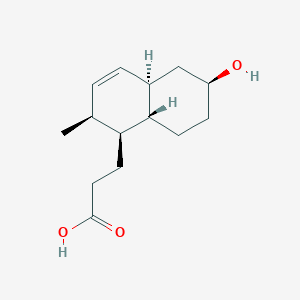

(-)-epicatechin-(4alpha->8)-(-)-epicatechin is a proanthocyanidin consisting of two molecules of (-)-epicatechin joined by a (4alpha->8)-linkage. It has a role as a metabolite. It is a hydroxyflavan, a proanthocyanidin, a polyphenol and a biflavonoid. It derives from a (-)-epicatechin.

科学的研究の応用

Synthesis and Chemical Characteristics

The compound (-)-Epicatechin-(4alpha->8)-(-)-epicatechin, a variant of B-type procyanidins, has been synthesized to study its chemical properties. This synthesis facilitates the study of oligomeric procyanidins containing 4alpha-linked epicatechin units, which are rare in nature. The process involves the reaction of protected 4-ketones with aryllithium reagents and selective deprotection of hydroxyl groups for further acylation. This chemical exploration provides a foundation for understanding the structural and functional properties of this compound in various biological contexts (Kozikowski, Tueckmantel & Hu, 2001).

Biological Activities and Health Effects

Antioxidant Properties and Disease Prevention : (-)-Epicatechin-(4alpha->8)-(-)-epicatechin exhibits significant antioxidant properties, which contribute to its therapeutic effects against diseases such as diabetes and cancer. Its consumption has been linked to reduced blood glucose levels in diabetic patients and anticancer effects attributed to its antioxidant properties, antiangiogenic properties, and direct cytotoxicity to cancer cells (Abdulkhaleq et al., 2017).

Neuroprotection and Molecular Mechanisms : The compound is known for its protective effects against hemoglobin toxicity in astrocytes, primarily through the Nrf2 and AP-1 signaling pathways. This protection may partially explain the observed cerebroprotection in animal models of intracerebral hemorrhage, highlighting its potential role in neuroprotection and treatment of neurodegenerative diseases (Lan et al., 2017).

Cardiovascular Health and Antioxidant Effects : (-)-Epicatechin-(4alpha->8)-(-)-epicatechin is part of a group of natural compounds known as polyphenols, which have been associated with protective effects against diseases like cardiovascular disease, cancer, stroke, and diabetes. The compound's unique features, including its ability to interact with and neutralize reactive oxygen species, modulate cell signaling, and potentially serve as a preventative agent, highlight its importance in promoting and maintaining human health (Shay et al., 2015).

特性

分子式 |

C30H26O12 |

|---|---|

分子量 |

578.5 g/mol |

IUPAC名 |

(2R,3R)-2-(3,4-dihydroxyphenyl)-8-[(2R,3R,4S)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol |

InChI |

InChI=1S/C30H26O12/c31-13-7-20(37)24-23(8-13)41-29(12-2-4-16(33)19(36)6-12)27(40)26(24)25-21(38)10-17(34)14-9-22(39)28(42-30(14)25)11-1-3-15(32)18(35)5-11/h1-8,10,22,26-29,31-40H,9H2/t22-,26+,27-,28-,29-/m1/s1 |

InChIキー |

XFZJEEAOWLFHDH-DNQXJSMESA-N |

異性体SMILES |

C1[C@H]([C@H](OC2=C1C(=CC(=C2[C@H]3[C@H]([C@H](OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)O)O)O)C6=CC(=C(C=C6)O)O)O |

SMILES |

C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)O)O)O)C6=CC(=C(C=C6)O)O)O |

正規SMILES |

C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)O)O)O)C6=CC(=C(C=C6)O)O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Indolo[2,3-a]quinolizine-1-methanol, 1-ethyl-1,2,3,4,6,7,12,12b-octahydro-, (1S,12bS)-](/img/structure/B1250147.png)

![N-(2-chloro-6-methylphenyl)-7,8-dimethoxyimidazo[1,5-a]quinoxalin-4-amine](/img/structure/B1250151.png)